molecular formula C9H5FOS B6282213 5-fluoro-1-benzothiophene-4-carbaldehyde CAS No. 2244082-05-9

5-fluoro-1-benzothiophene-4-carbaldehyde

Cat. No.: B6282213
CAS No.: 2244082-05-9
M. Wt: 180.2
InChI Key:
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Description

5-fluoro-1-benzothiophene-4-carbaldehyde is a versatile compound with the molecular formula C9H5FOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific research fields, including pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-benzothiophene-4-carbaldehyde typically involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals. This reaction produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include 5-fluoro-1-benzothiophene-4-carboxylic acid (from oxidation), 5-fluoro-1-benzothiophene-4-methanol (from reduction), and various substituted benzothiophene derivatives (from substitution reactions).

Scientific Research Applications

5-fluoro-1-benzothiophene-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 5-fluoro-1-benzothiophene-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-benzothiophene-4-carbaldehyde
  • 5-bromo-1-benzothiophene-4-carbaldehyde
  • 5-iodo-1-benzothiophene-4-carbaldehyde

Uniqueness

5-fluoro-1-benzothiophene-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

2244082-05-9

Molecular Formula

C9H5FOS

Molecular Weight

180.2

Purity

0

Origin of Product

United States

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